molecular formula C13H13N3O B1481747 1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097969-44-1

1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481747
CAS No.: 2097969-44-1
M. Wt: 227.26 g/mol
InChI Key: HLHHUBLLKKBWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the aggregation of α-synuclein, a protein associated with neurodegenerative diseases The compound’s interaction with α-synuclein involves binding to specific sites on the protein, thereby preventing its aggregation

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as α-synuclein, inhibiting its aggregation This binding interaction is crucial for its role in preventing neurodegenerative diseases Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its inhibitory effects on α-synuclein aggregation, suggesting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound effectively inhibit α-synuclein aggregation without causing significant toxicity . At high doses, some adverse effects, such as liver toxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which play roles in its metabolism . These interactions lead to the formation of metabolites that may have distinct biological activities. The compound’s involvement in metabolic pathways also affects metabolic flux and metabolite levels, further influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it accumulates in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues also determines its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it interacts with metabolic enzymes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-(furan-2-yl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-12(17-7-1)11-8-13-15(9-10-3-4-10)5-6-16(13)14-11/h1-2,5-8,10H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHHUBLLKKBWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.